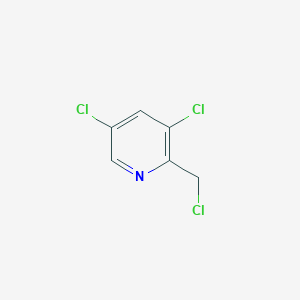

3,5-Dichloro-2-(chloromethyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Scaffolds

Halogenated pyridine scaffolds are pyridine rings substituted with one or more halogen atoms, such as fluorine, chlorine, or bromine. The introduction of halogens onto the pyridine core is a widely employed strategy in medicinal and agricultural chemistry to modulate a molecule's physicochemical and biological properties. nih.gov

Halogen atoms can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, chlorine, being more sizeable than fluorine, can alter molecular conformation and is a better participant in halogen bonding—a type of noncovalent interaction where the halogen acts as a Lewis acid. nih.govacs.org In protein-ligand interactions, these bonds can form with Lewis bases like backbone carbonyl oxygens, contributing to the stability and specificity of the binding. acs.org

3,5-Dichloro-2-(chloromethyl)pyridine is an example of a polychlorinated pyridine. The presence of multiple chlorine atoms makes the pyridine ring significantly more electron-deficient compared to its non-halogenated counterpart. This electronic modification alters the reactivity of the ring itself and influences the reactivity of its substituents, making such compounds unique building blocks in organic synthesis. wikipedia.org

Significance of Pyridine Derivatives in Advanced Organic Synthesis Research

Pyridine and its derivatives are cornerstones of modern organic synthesis, valued for their versatility. nih.gov They function not only as structural cores for active ingredients but also as reagents, polar and basic solvents, and ligands for metal catalysts. nih.govglobalresearchonline.netwikipedia.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic system, rendering the molecule basic and capable of forming salts or coordinating with metal ions. globalresearchonline.net

This nitrogen atom also makes the pyridine ring electron-deficient, which influences its reactivity in substitution reactions. Unlike benzene, pyridine is generally less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This distinct reactivity profile is exploited by synthetic chemists to achieve selective functionalization.

The pyridine moiety is often considered a "privileged scaffold" in medicinal chemistry because its structure can interact with a wide range of biological targets. nih.govmdpi.com The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding. researchgate.net Consequently, there is a substantial and ongoing demand for novel methods to synthesize diverse pyridine derivatives for screening in drug discovery and agrochemical development programs. globalresearchonline.net

Overview of Academic Research Landscape Pertaining to this compound

While the broader class of chloromethyl pyridines is well-documented, specific academic research focusing exclusively on this compound is limited. Its primary role appears to be that of a specialized chemical intermediate, available from various suppliers for research and development purposes. bldpharm.combiosynth.com The synthetic utility of this compound can be inferred from its distinct structural features: the reactive chloromethyl group and the dichlorinated aromatic core.

The chloromethyl group at the 2-position is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This functional group serves as a versatile "handle" for introducing a wide variety of other chemical moieties, allowing for the construction of more complex molecular architectures.

The academic and patent literature contains extensive research on structurally related compounds, which provides context for the potential applications of this compound. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) is a crucial intermediate in the industrial synthesis of several major neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. patsnap.comchemicalbook.com Similarly, polychlorinated pyridine derivatives like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) are key precursors for important agrochemicals. google.comalfa-chemical.com

The synthesis of specific polychlorinated pyridines can be challenging. Direct chlorination of picoline (methylpyridine) derivatives often leads to a mixture of isomers, requiring complex purification processes. patsnap.com The academic landscape for compounds like this compound is therefore largely defined by its potential as a niche building block for creating novel, highly functionalized molecules where the specific chlorine substitution pattern is desired to fine-tune biological activity or other properties.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDLDSNZQXBKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285560 | |

| Record name | 3,5-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-56-2 | |

| Record name | 3,5-Dichloro-2-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3,5 Dichloro 2 Chloromethyl Pyridine

Reactions at the Chloromethyl Group

The chloromethyl group at the C-2 position is highly susceptible to nucleophilic attack, behaving similarly to a primary alkyl halide. The chlorine atom is a good leaving group, facilitating substitution reactions with a variety of nucleophiles. This reactivity is central to the derivatization of the molecule's side chain.

The benzylic-like nature of the chloromethyl group, adjacent to the pyridine (B92270) ring, makes it an excellent electrophile for SN2 reactions. A diverse array of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can readily displace the chloride ion.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like azides and phthalimides, react efficiently with 3,5-dichloro-2-(chloromethyl)pyridine. For instance, the reaction with potassium phthalimide (B116566) in a suitable solvent like DMF yields the corresponding N-substituted phthalimide derivative, 2-((3,5-dichloropyridin-2-yl)methyl)isoindoline-1,3-dione. This reaction is a common strategy for introducing a protected primary amine function. Similarly, reaction with sodium azide (B81097) provides 2-(azidomethyl)-3,5-dichloropyridine, a versatile intermediate for further transformations such as the synthesis of amines via reduction or the construction of nitrogen-containing heterocycles through cycloaddition reactions.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ethers. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 3,5-dichloro-2-(methoxymethyl)pyridine. The reaction conditions typically involve a polar solvent and may require heating to ensure complete conversion.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react readily with the chloromethyl group to form thioethers. researchgate.net The high nucleophilicity of sulfur ensures that these reactions are generally efficient and proceed under mild conditions. researchgate.net

The following table summarizes typical nucleophilic displacement reactions at the chloromethyl group.

| Nucleophile | Reagent Example | Product |

| Phthalimide | Potassium Phthalimide | 2-((3,5-Dichloropyridin-2-yl)methyl)isoindoline-1,3-dione |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-3,5-dichloropyridine |

| Amine | Hydrazine (B178648) | (3,5-Dichloropyridin-2-yl)methanamine |

| Alkoxide | Sodium Methoxide (NaOMe) | 3,5-Dichloro-2-(methoxymethyl)pyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3,5-Dichloro-2-((phenylthio)methyl)pyridine |

This table is illustrative and based on general reactivity patterns of chloromethylpyridines.

The reactive chloromethyl group is a key handle for the synthesis of fused heterocyclic systems. This is often achieved by reacting this compound with a binucleophilic reagent, leading to a subsequent intramolecular cyclization.

A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many biologically active compounds. acs.orgnih.gov The general strategy involves the N-alkylation of a 2-aminopyridine (B139424) with a suitable α-halocarbonyl compound. While direct reaction with this compound is not a standard route, a derivative of it can be used. For instance, conversion of the chloromethyl group to an aminomethyl group, followed by reaction with an appropriate cyclizing agent, can lead to the formation of fused nitrogen heterocycles.

Another strategy involves the initial displacement of the chloride by a nucleophile that contains a second reactive site. For example, reaction with a compound containing both an amine and a thiol group could lead to subsequent cyclization to form thiazine (B8601807) or other sulfur-nitrogen heterocycles. Similarly, using a nucleophile with both hydroxyl and amino functionalities could pave the way for the synthesis of fused oxazine (B8389632) derivatives.

Extending the carbon framework of this compound can be achieved through reactions that form new carbon-carbon bonds at the methylene (B1212753) position.

Cyanation: A classic example is the reaction with cyanide salts, such as potassium cyanide (KCN), to introduce a nitrile group. This reaction typically proceeds in a polar aprotic solvent and yields (3,5-dichloropyridin-2-yl)acetonitrile. The resulting nitrile is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of other functional groups.

Wittig Reaction: The chloromethyl group can be converted into a phosphonium (B103445) salt by reaction with a phosphine (B1218219), typically triphenylphosphine. libretexts.orgwikipedia.org Treatment of this phosphonium salt with a strong base generates a Wittig reagent (a phosphonium ylide). libretexts.orgwikipedia.org This ylide can then react with aldehydes or ketones to form alkenes, providing a powerful method for olefination. organic-chemistry.orgmasterorganicchemistry.com

| Reaction Type | Reagent(s) | Intermediate/Product |

| Cyanation | KCN | (3,5-Dichloropyridin-2-yl)acetonitrile |

| Wittig Reaction | 1. PPh₃2. Strong Base (e.g., n-BuLi)3. Aldehyde/Ketone (R₂C=O) | (3,5-Dichloropyridin-2-yl)methyl)triphenylphosphonium chloride / Alkene |

This table outlines potential C-C bond-forming reactions based on the known reactivity of benzylic halides.

Reactivity of the Halogenated Pyridine Ring

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the presence of two electron-withdrawing chlorine atoms, making the ring susceptible to nucleophilic aromatic substitution (SNAr).

The regioselectivity of substitution on dichloropyridines can be complex and is influenced by the position of the substituents and the nature of the nucleophile. wuxiapptec.comnih.gov For related polychlorinated pyridines, it has been shown that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can proceed with high regioselectivity. For example, the Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids using a palladium acetate (B1210297) catalyst selectively occurs at the C-2 position to yield 3,5-dichloro-2-arylpyridines. nih.govresearchgate.net This suggests that under catalytic conditions, the C-2 position is the most reactive, which is adjacent to the chloromethyl group in the title compound. However, for direct SNAr, the relative reactivity of the C-3 and C-5 positions would depend on the specific nucleophile and reaction conditions. Displacement at the C-5 position might be sterically more accessible than at the C-3 position, which is flanked by the C-2 and C-4 positions.

Reactions with strong nucleophiles like alkoxides or amines under forcing conditions (high temperature and/or pressure) may lead to the substitution of one or both ring chlorines.

The chlorine atoms on the pyridine ring can be removed through reductive processes. These dehalogenation reactions are valuable for synthesizing less chlorinated pyridine derivatives.

Catalytic Hydrogenation: A common method for dehalogenation is catalytic hydrogenation. nih.govnih.gov This typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base (like sodium acetate or triethylamine) to neutralize the HCl formed during the reaction. nih.gov The conditions can often be tuned to achieve selective removal of one or more chlorine atoms. For polychlorinated aromatic compounds, the rate and selectivity of dehalogenation can depend on the catalyst, solvent, and steric environment of the halogen atom.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in conjunction with a transition metal catalyst (e.g., palladium or iridium). nih.govrsc.org This technique can be milder and more convenient for laboratory-scale synthesis.

Metal-Mediated Reduction: Active metals, such as zinc or iron in acetic acid, can also be employed for the reductive dehalogenation of aryl halides.

The selectivity of these reductions on this compound would be an important consideration, as the chloromethyl group could also be susceptible to reduction under certain conditions.

Exploration of Novel Derivatization Pathways

The strategic location of the chlorine atoms on the pyridine ring and the presence of the reactive chloromethyl group at the 2-position allow for a diverse array of derivatization pathways. These pathways focus on transforming the chloromethyl group into other functional moieties and utilizing the entire molecule as a scaffold for constructing more elaborate chemical structures.

Functional Group Interconversions

The benzylic-like reactivity of the chloromethyl group in this compound makes it susceptible to nucleophilic substitution reactions. This allows for the direct conversion of the chloromethyl group into a variety of other functional groups, providing a straightforward route to a diverse set of derivatives. These transformations are fundamental in modifying the properties and reactivity of the parent molecule for further synthetic applications.

Key functional group interconversions include the synthesis of ethers, thioethers, amines, azides, and nitriles. For instance, reaction with alkoxides or phenoxides can yield the corresponding ethers, while thiols or thiolates can be used to prepare thioethers. Amines can displace the chloride to form substituted aminomethylpyridines. The introduction of an azide group, a versatile functional group for further transformations such as click chemistry or reduction to an amine, can be achieved through reaction with sodium azide. Furthermore, the chloromethyl group can be converted to a cyanomethyl group, a precursor for carboxylic acids, amides, and other nitrogen-containing heterocycles.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Sodium Methoxide | 3,5-Dichloro-2-(methoxymethyl)pyridine | Williamson Ether Synthesis |

| This compound | Sodium Ethanethiolate | 2-((Ethylthio)methyl)-3,5-dichloropyridine | Thioether Synthesis |

| This compound | Ammonia | (3,5-Dichloropyridin-2-yl)methanamine | Nucleophilic Substitution |

| This compound | Sodium Azide | 2-(Azidomethyl)-3,5-dichloropyridine | Azide Synthesis |

| This compound | Sodium Cyanide | 2-(3,5-Dichloropyridin-2-yl)acetonitrile | Nitrile Synthesis |

| (3,5-Dichloropyridin-2-yl)methanol | Oxidizing Agent (e.g., PCC) | 3,5-Dichloropicolinaldehyde | Oxidation |

| This compound | Water/Hydrolysis | (3,5-Dichloropyridin-2-yl)methanol | Hydrolysis |

Preparation of Advanced Intermediates

The derivatization of this compound is a critical first step in the synthesis of more complex and often biologically active molecules. By serving as a foundational building block, this compound facilitates the assembly of advanced intermediates that are subsequently elaborated into final products such as pesticides and pharmaceuticals.

A significant application of chlorinated pyridine derivatives is in the synthesis of trifluoromethylpyridines, which are key components in a number of modern agrochemicals. For example, a multi-step process can be envisioned where the chloromethyl group of a related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), is first chlorinated to a trichloromethyl group. This is followed by a halogen exchange reaction (halex reaction) to introduce fluorine atoms, and then further chlorination of the pyridine ring to yield intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov These advanced intermediates are then used to produce a variety of pesticides. agropages.com

The general synthetic strategy often involves the initial functionalization of the chloromethyl group, followed by modifications to the pyridine ring itself, such as further nucleophilic aromatic substitution or cross-coupling reactions. This sequential approach allows for the controlled and systematic construction of complex molecular architectures.

| Starting Material | Intermediate(s) | Final Product Class | Industry |

| Chlorinated Methylpyridines | Trichloromethylpyridines, Trifluoromethylpyridines | Agrochemicals | Agriculture |

| 3,5-Dichloropyridine (B137275) Derivatives | Substituted Pyridin-2-yl-methylamines | Pharmaceuticals | Pharmaceutical |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis

While a definitive crystal structure for 3,5-Dichloro-2-(chloromethyl)pyridine has not been published, the crystallographic behavior of analogous compounds, particularly its isomers, offers a predictive framework for its solid-state characteristics.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

No single-crystal X-ray diffraction data is currently available for this compound. However, detailed studies on its isomer, 2-Chloro-5-(chloromethyl)pyridine (B46043), have been reported and provide a strong basis for predicting the structural parameters of the title compound. For 2-Chloro-5-(chloromethyl)pyridine, crystallographic analysis reveals a monoclinic crystal system, which is a common packing arrangement for such substituted heterocycles. nih.gov

Studies on other dichloropyridine derivatives, such as 4-Amino-3,5-dichloropyridine, further illustrate common structural motifs. nih.gov The analysis of these related structures is crucial for building a hypothetical model of the this compound crystal lattice.

Table 1: Crystallographic Data for the Isomer 2-Chloro-5-(chloromethyl)pyridine

This data pertains to the isomer 2-Chloro-5-(chloromethyl)pyridine and is presented as a predictive model for this compound. nih.gov

Crystal Packing and Intermolecular Interactions

In the absence of direct experimental data for this compound, its crystal packing and intermolecular interactions can be inferred from related structures. For instance, the crystal structure of 2-Chloro-5-(chloromethyl)pyridine is stabilized by intermolecular C—H⋯N hydrogen bonds, which link molecules into dimers. nih.govchemicalbook.com This type of hydrogen bonding is a significant force in determining the packing of pyridine (B92270) derivatives.

Furthermore, in the crystal structure of 4-Amino-3,5-dichloropyridine, molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. These chains are further interconnected by offset π–π stacking interactions. nih.gov Given the presence of the pyridine ring and chlorine substituents, it is highly probable that the crystal structure of this compound is also influenced by a combination of weak hydrogen bonds (such as C-H···N or C-H···Cl) and halogen-related interactions, contributing to a stable, densely packed architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. Although specific experimental NMR spectra for this compound are not available, its expected spectral features can be predicted based on the known chemical shifts of substituted pyridines.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

Aromatic Protons: The pyridine ring contains two protons at positions 4 and 6. Due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, these protons would appear as downfield signals, likely as doublets or singlets depending on the coupling constants.

Chloromethyl Protons: The two protons of the chloromethyl (-CH₂Cl) group at position 2 would give rise to a singlet in the aliphatic region of the spectrum. The chemical shift of this signal would be influenced by the adjacent pyridine ring and the chlorine atom.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The spectrum for this compound is predicted to exhibit six unique carbon signals.

Pyridine Ring Carbons: Five distinct signals would correspond to the carbons of the pyridine ring. The carbons bearing chlorine atoms (C3 and C5) and the carbon attached to the chloromethyl group (C2) would have their chemical shifts significantly influenced by these substituents.

Chloromethyl Carbon: One signal would correspond to the carbon of the chloromethyl group.

Table 2: Predicted NMR Data for this compound

Note: These are predicted values based on general principles and data from similar compounds.

Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to fully elucidate the structure of this compound, multi-dimensional NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These advanced NMR methods are routinely applied to confirm the structures of complex organic molecules, including various chlorinated and substituted pyridines. ed.ac.uk

Table of Compounds Mentioned

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a critical tool for identifying the functional groups and structural features of a molecule. Each vibrational mode corresponds to a specific bond stretching, bending, or wagging, and absorbs light at a characteristic frequency. However, no specific experimental data tables detailing the vibrational frequencies and their assignments for this compound could be located.

Infrared (IR) Spectroscopy

An IR spectrum for this compound would be expected to show characteristic peaks for C-H stretching of the pyridine ring, C-C and C-N ring vibrations, and distinct, strong absorptions corresponding to the C-Cl bonds on both the aromatic ring and the chloromethyl group. Without experimental data, a detailed analysis and data table cannot be provided.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, Raman analysis would help in identifying symmetric vibrations and skeletal modes of the pyridine ring, which are often weak in IR spectra. No publicly accessible Raman spectral data or peak assignments for this specific compound were found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to confirm its elemental formula. The monoisotopic mass for this compound (C₆H₄Cl₃N) has been determined to be 194.940932 g/mol . epa.gov This accurate mass measurement is consistent with the presence of three chlorine atoms, which have characteristic isotopic patterns that would also be observable in the mass spectrum.

Fragmentation Pattern Analysis

When a molecule is ionized in a mass spectrometer (e.g., by electron ionization), the resulting molecular ion can break apart into smaller, charged fragments. Analyzing the pattern of these fragments provides valuable clues about the molecule's structure. For this compound, expected fragmentation pathways would include the loss of a chlorine atom from the chloromethyl group, cleavage of the entire chloromethyl group, or loss of chlorine atoms from the pyridine ring. However, no experimental mass spectra detailing the specific fragmentation pattern of this compound could be sourced.

Computational Chemistry Investigations of 3,5 Dichloro 2 Chloromethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. A DFT study of 3,5-dichloro-2-(chloromethyl)pyridine would provide fundamental insights into its intrinsic properties. Such studies are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to solve the Schrödinger equation approximately.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, a key aspect of this analysis would be the conformational landscape arising from the rotation of the chloromethyl group (-CH2Cl) relative to the pyridine (B92270) ring.

The dihedral angle (e.g., N-C2-C(alpha)-Cl) would be systematically varied to map the potential energy surface and identify the global minimum (the most stable conformer) and any local minima. The energy differences between these conformers and the rotational barriers would be quantified. It is anticipated that the steric and electronic interactions between the chloromethyl group and the adjacent chlorine atom at the 3-position would significantly influence the preferred conformation.

Hypothetical Optimized Geometry Parameters for this compound This table presents hypothetical, representative data that would be obtained from a DFT geometry optimization. Actual values would require a dedicated computational study.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | C2-C(alpha) | 1.51 |

| C(alpha)-Cl | 1.79 | |

| C2-N1 | 1.34 | |

| C3-Cl | 1.74 | |

| C5-Cl | 1.74 | |

| **Bond Angles (°) ** | N1-C2-C(alpha) | 118.5 |

| C3-C2-C(alpha) | 121.0 | |

| C2-C(alpha)-Cl | 111.0 | |

| Dihedral Angle (°) | N1-C2-C(alpha)-Cl | 65.0 |

Electronic Structure and Bonding Analysis

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. This involves analyzing the distribution of electrons within the molecule to understand bonding patterns and charge distribution. Natural Bond Orbital (NBO) analysis is a common technique used for this purpose. It would provide information on the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and the extent of electron delocalization from lone pairs into antibonding orbitals, which indicates hyperconjugative interactions. For this compound, NBO analysis would quantify the electron density on the nitrogen and chlorine atoms and reveal how the electronegative substituents influence the aromatic system of the pyridine ring.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be predicted. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. This analysis would allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C-Cl stretches, C-H vibrations, and pyridine ring modes. A study on the related compound 2-chloro-4-(trifluoromethyl) pyridine utilized DFT (B3LYP and LSDA methods with the 6-311++G(d,p) basis set) to perform such vibrational analysis, demonstrating the utility of this approach for halogenated pyridines.

Quantum Descriptors and Reactivity Analysis

DFT also provides a powerful toolkit for predicting the chemical reactivity of a molecule through the calculation of various quantum chemical descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the most likely to accept electrons (electrophilic character). wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. The presence of multiple chlorine atoms is expected to lower the energy of the LUMO, potentially making the pyridine ring susceptible to nucleophilic attack.

Hypothetical FMO Energy Values for this compound This table presents hypothetical data that would be derived from a DFT calculation. Actual values would require a dedicated computational study.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Likely localized on the pyridine ring and chlorine lone pairs |

| LUMO | -1.2 | Likely a π* orbital of the pyridine ring |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The map reveals regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons. Conversely, positive potentials would be anticipated on the hydrogen atoms. The chlorine atoms, while electronegative, can exhibit regions of positive potential known as "sigma-holes" along the C-Cl bond axis, which can participate in halogen bonding. fu-berlin.de The MEP map provides a comprehensive picture of the charge distribution and is a powerful predictor of non-covalent interactions and reaction sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. For this compound, an NBO analysis would elucidate the nature of the chemical bonds, the hybridization of the atoms, and the extent of electronic delocalization within the pyridine ring and between the ring and its substituents.

Key insights from a hypothetical NBO analysis would include:

Hybridization: Determination of the hybridization of the nitrogen and carbon atoms in the pyridine ring, as well as the carbon atom of the chloromethyl group.

Bonding and Antibonding Interactions: Quantification of the strength and polarity of the C-C, C-N, C-H, C-Cl bonds through the analysis of their corresponding bonding and antibonding orbitals.

Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. For instance, one could investigate the interaction between the lone pairs of the nitrogen and chlorine atoms with the antibonding orbitals of the pyridine ring.

Charge Distribution: Calculation of the natural atomic charges on each atom, providing a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

A representative, though hypothetical, data table summarizing potential NBO analysis findings is presented below.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP(1) N1 | π(C2-C3) | Data not available | Data not available | Data not available |

| LP(1) N1 | π(C5-C6) | Data not available | Data not available | Data not available |

| LP(2) Cl7 | σ(C2-C10) | Data not available | Data not available | Data not available |

| LP(2) Cl8 | σ(C3-C4) | Data not available | Data not available | Data not available |

| σ(C2-C10) | σ*(C10-Cl9) | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values for stabilization energy E(2), orbital energy differences, and Fock matrix elements are not based on actual calculations for this compound due to the absence of specific literature.

Reaction Mechanism Prediction via Computational Modeling

Computational modeling is an indispensable tool for predicting and understanding the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various reaction pathways, such as nucleophilic substitution at the chloromethyl group or on the pyridine ring.

By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is critical for predicting the feasibility and selectivity of a reaction. For example, a computational study could compare the energetics of an SN1 versus an SN2 reaction at the chloromethyl carbon, providing insights into the preferred reaction mechanism under different conditions.

Solvent Effects and Theoretical Spectroscopic Predictions

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the geometry, electronic structure, and spectroscopic properties of this compound.

Furthermore, theoretical methods can predict various types of spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. This can aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to different functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in NMR spectroscopy. These predictions can be invaluable for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing information about the electronic transitions and the color of the compound.

A hypothetical table illustrating the kind of data that could be generated from such a study is provided below.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (in vacuo) | Predicted Value (in Solvent) |

| IR | C-Cl stretch (ring) | Data not available | Data not available |

| C-Cl stretch (methyl) | Data not available | Data not available | |

| C-N stretch | Data not available | Data not available | |

| ¹³C NMR | C2 Chemical Shift (ppm) | Data not available | Data not available |

| C3 Chemical Shift (ppm) | Data not available | Data not available | |

| CH₂Cl Chemical Shift (ppm) | Data not available | Data not available | |

| UV-Vis | λmax (nm) | Data not available | Data not available |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Data not available | Data not available |

Note: This table is illustrative. Actual predicted values would depend on the level of theory, basis set, and the specific solvent model used in the calculations, none of which are available in the current literature for this specific compound.

Role of 3,5 Dichloro 2 Chloromethyl Pyridine As a Key Synthetic Intermediate

Precursor for Trifluoromethylpyridine Derivatives

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds can significantly enhance their biological activity, metabolic stability, and lipophilicity, making them valuable in the agrochemical and pharmaceutical industries. researchgate.net One of the established methods for synthesizing trifluoromethylpyridines involves a chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor. nih.govjst.go.jp

Theoretically, 3,5-Dichloro-2-(chloromethyl)pyridine could serve as a starting point for such a synthesis. The process would involve the exhaustive chlorination of the chloromethyl group to a trichloromethyl group (-CCl3), followed by a fluorination step, typically using hydrogen fluoride (B91410) (HF), to yield a trifluoromethylpyridine derivative.

General Synthetic Pathway:

Chlorination: this compound → 3,5-Dichloro-2-(trichloromethyl)pyridine

Fluorination: 3,5-Dichloro-2-(trichloromethyl)pyridine → 3,5-Dichloro-2-(trifluoromethyl)pyridine

In the agrochemical sector, trifluoromethylpyridine derivatives are crucial components of many modern herbicides, fungicides, and insecticides. nih.gov A prominent example is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), an intermediate for several crop-protection products. jst.go.jpagropages.com However, the industrial synthesis of high-demand intermediates like DCTF typically starts from different isomers, such as 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) or 3-picoline. nih.govjst.go.jpgoogle.com These routes lead to the 5-trifluoromethyl substitution pattern prevalent in many commercial agrochemicals. jst.go.jp

While this compound possesses the necessary functional group for conversion to a trifluoromethyl derivative, its specific use for the synthesis of major agrochemical intermediates is not widely documented in prominent literature, which focuses on other isomers.

Trifluoromethylpyridine moieties are also integral to numerous pharmaceutical compounds. nih.govresearchoutreach.org The electron-withdrawing nature and metabolic stability of the -CF3 group are desirable features in drug design. nih.gov Several pharmaceutical products and clinical candidates contain a trifluoromethylpyridine core. nih.gov

The potential conversion of this compound to a trifluoromethyl derivative makes it a candidate for research in medicinal chemistry. However, similar to the agrochemical field, the synthesis of currently marketed pharmaceuticals predominantly relies on other, more established trifluoromethylpyridine building blocks. nih.gov

Building Block for Novel Heterocyclic Systems

Heterocyclic compounds are fundamental scaffolds in organic and medicinal chemistry. nih.gov The structure of this compound, with its reactive chloromethyl group, makes it a useful building block for constructing more complex heterocyclic systems. The -CH2Cl group is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups and the extension of the molecular structure.

The reactivity of the chloromethyl group can be exploited to build fused or bridged polycyclic systems. By reacting this compound with dinucleophiles or through multi-step reaction sequences involving cyclization, new ring systems can be formed. For instance, reaction with an amine or thiol could be the first step in a sequence to build a new ring fused to the pyridine (B92270) core. While the general strategy is well-established for chloromethyl-substituted heterocycles, specific examples detailing the use of this compound for the synthesis of polycyclic compounds are not extensively reported.

Pyridine-based ligands are of significant interest in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. semanticscholar.org The chloromethyl group in this compound can be readily substituted by nucleophilic groups containing other donor atoms (such as nitrogen, oxygen, or sulfur), making it a valuable precursor for multidentate ligands.

For example, reaction with amines or other pyridyl derivatives could lead to ligands capable of chelating metal ions. The two chlorine atoms on the pyridine ring also offer sites for further functionalization, potentially through cross-coupling reactions, allowing for the synthesis of highly complex and sterically defined ligand architectures.

Environmental Behavior and Degradation Pathways of Chlorinated Pyridine Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation processes, including photochemical and hydrolytic transformations, are critical in determining the environmental persistence of organic compounds.

Photochemical Degradation Under Various Conditions

Hydrolytic Transformation Pathways

There is a notable absence of specific research on the hydrolytic transformation pathways of 3,5-Dichloro-2-(chloromethyl)pyridine in the current body of scientific literature. The rate and products of hydrolysis are dependent on factors such as pH, temperature, and the presence of catalysts. The chlorine atoms on the pyridine (B92270) ring and the chloromethyl group are potential sites for hydrolytic attack. However, without experimental data, any proposed pathways would be purely speculative.

Biotic Degradation Mechanisms

The microbial breakdown of chemical compounds is a vital component of their environmental fate.

Microbial Metabolism and Biodegradation Rates

Specific studies on the microbial metabolism and biodegradation rates of this compound have not been identified in the reviewed scientific literature. Research on the biodegradation of other chlorinated pyridines has identified various microbial strains capable of their degradation. For instance, numerous studies have focused on the microbial degradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) plos.orgnih.gov. However, the specific enzymatic pathways and degradation rates for this compound remain uninvestigated.

Anaerobic Dechlorination Processes

Information regarding the anaerobic dechlorination of this compound is not available in the published scientific literature. While anaerobic dechlorination has been observed for other chlorinated pyridines, the specific conditions and microbial consortia required for the degradation of this compound are unknown. Studies on related compounds, such as 3,5-dichloroaniline, have shown that anaerobic microbial communities can achieve dechlorination jmb.or.kr.

Environmental Persistence and Mobility Assessment

The persistence and mobility of a chemical in the environment determine its potential for long-range transport and contamination of soil and water resources.

A comprehensive environmental persistence and mobility assessment for this compound is hampered by the lack of empirical data. The U.S. Environmental Protection Agency (EPA) has conducted screening-level hazard characterizations for a category of chlorinated pyridines, but this specific compound was not included in the assessment epa.gov. The persistence of chlorinated pyridines in the environment can be significant, with metabolites of some pesticides exhibiting long half-lives in soil plos.org. Mobility is influenced by factors such as water solubility and soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without these experimentally determined values for this compound, its mobility cannot be accurately predicted.

Sorption to Environmental Matrices

The extent of sorption of organic compounds like this compound is largely governed by the compound's physicochemical properties and the characteristics of the environmental matrix, such as organic carbon content, clay content, and pH. For non-ionic organic compounds, sorption is often correlated with the organic carbon content of the soil or sediment, a relationship described by the organic carbon-water partition coefficient (Koc).

While specific experimental data on the sorption of this compound is limited in publicly available literature, its sorption behavior can be inferred from its structural characteristics and estimated physicochemical properties. The presence of chlorine atoms on the pyridine ring increases the compound's hydrophobicity, which generally leads to stronger sorption to organic matter in soil.

An estimated octanol-water partition coefficient (XlogP) for this compound is available, which can be used to predict its tendency to sorb to organic carbon. A higher log Kow or XlogP value typically indicates a greater affinity for organic matter and thus a higher potential for sorption.

Table 1: Estimated Physicochemical Properties Related to Sorption for this compound

| Property | Value | Source |

|---|

The sorption of chlorinated pyridine derivatives is a complex process influenced by various interactions, including hydrophobic partitioning, hydrogen bonding, and van der Waals forces. The nitrogen atom in the pyridine ring can also play a role in sorption, particularly in soils with acidic pH where it can become protonated, leading to cation exchange interactions with negatively charged clay minerals and organic matter.

Volatilization Potential

Volatilization is another critical process that dictates the environmental fate of this compound, determining its distribution between the soil/water and air phases. The tendency of a chemical to volatilize from soil or water surfaces is primarily governed by its vapor pressure and its Henry's Law constant.

Table 2: Vapor Pressure of a Structurally Related Chlorinated Pyridine Derivative

| Compound | Vapor Pressure | Temperature (°C) | Source |

|---|

The enthalpy of vaporization (ΔvapH°), which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, has been reported for other chlorinated pyridine derivatives. While not a direct measure of volatility under environmental conditions, a higher enthalpy of vaporization suggests that more energy is required for the compound to enter the gas phase.

Table 3: Enthalpy of Vaporization for Related Chlorinated Pyridine Derivatives

| Compound | Enthalpy of Vaporization (ΔvapH°) | Source |

|---|---|---|

| 3,5-dichloro-2-(trichloromethyl)pyridine | 56.27 kJ/mol | NIST Chemistry WebBook nist.gov |

The volatilization of this compound from soil surfaces is also influenced by its sorption to soil particles. Stronger sorption to soil organic matter and clays (B1170129) will reduce the amount of the compound available in the soil solution and in the vapor phase, thereby decreasing its volatilization rate. Environmental factors such as temperature, soil moisture content, and air movement also play a significant role in the rate of volatilization. An increase in temperature will increase the vapor pressure of the compound, leading to higher volatilization.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current body of published academic literature focusing specifically on 3,5-Dichloro-2-(chloromethyl)pyridine is notably limited. Its fundamental properties are primarily cataloged in chemical databases. The compound, with the molecular formula C₆H₄Cl₃N, has a monoisotopic mass of 194.940932 g/mol . epa.gov Structurally, it is a pyridine (B92270) derivative characterized by a six-membered aromatic ring containing one nitrogen atom. vulcanchem.com The substitution pattern consists of two chlorine atoms at the 3 and 5 positions of the pyridine ring and a chloromethyl (-CH₂Cl) group at the 2-position. vulcanchem.com This specific arrangement of electron-withdrawing chlorine atoms on the ring and a reactive chloromethyl group creates a molecule with a distinct steric and electronic profile, suggesting a unique reactivity profile that remains largely unexplored in academic research. vulcanchem.com

Based on the principles of organic chemistry, the pyridine nitrogen atom imparts a weak basicity to the molecule. The two chlorine atoms on the ring are expected to decrease the electron density of the aromatic system, making it less susceptible to electrophilic substitution but more activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. The chloromethyl group at the 2-position represents a highly reactive electrophilic site, primed for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₃N |

| Average Mass | 196.46 g/mol |

| Monoisotopic Mass | 194.940932 g/mol |

This table is interactive. Users can sort and filter the data.

Unexplored Synthetic Routes and Derivatization Opportunities

Detailed synthetic procedures for this compound are not well-documented in peer-reviewed literature. However, knowledge of the synthesis of related isomers and derivatives allows for the postulation of several unexplored, yet potentially viable, synthetic strategies. For instance, synthetic routes for the isomer 2-chloro-5-(chloromethyl)pyridine (B46043) often start from 3-picoline or utilize cyclization routes. patsnap.comgoogle.com Analogous approaches for the target molecule could be envisioned, such as the direct, regioselective chlorination of 2-(chloromethyl)pyridine (B1213738) or 3,5-dichloropicoline. The primary challenge in these routes would be controlling the regioselectivity to achieve the desired 3,5-dichloro substitution pattern without significant formation of other isomers.

The true potential of this compound lies in the opportunities for derivatization. The presence of the reactive chloromethyl group is a key feature for synthetic diversification. This group can readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This opens up avenues to synthesize extensive libraries of novel compounds built upon the 3,5-dichloropyridine (B137275) scaffold.

Table 2: Potential Derivatization Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Compound Class |

|---|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | -CH₂-NR¹R² | Pyridyl-methylamines |

| Alcohol/Phenol | Sodium Methoxide (B1231860), Phenol | -CH₂-OR | Pyridyl-methyl ethers |

| Thiol/Thiophenol | Sodium Hydrosulfide, Thiophenol | -CH₂-SR | Pyridyl-methyl thioethers |

| Cyanide | Sodium Cyanide | -CH₂-CN | Pyridylacetonitriles |

| Azide (B81097) | Sodium Azide | -CH₂-N₃ | Azidomethyl-pyridines |

This table is interactive and showcases potential synthetic transformations.

Advancements in Spectroscopic and Computational Characterization

A comprehensive spectroscopic and computational characterization of this compound has not yet been reported. Advancements in analytical techniques, however, provide a clear roadmap for its full structural and electronic elucidation. For related isomers like 2-(chloromethyl)pyridine hydrochloride, techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard for structural confirmation. chemicalbook.com High-resolution mass spectrometry would be crucial for confirming the elemental composition, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) could unambiguously assign all proton and carbon signals. X-ray crystallography, as has been performed on the related compound 2-chloro-5-(chloromethyl)pyridine, would provide definitive information on its solid-state conformation and intermolecular interactions.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities. DFT calculations could be employed to predict the molecule's geometric parameters (bond lengths and angles), vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, identifying the most probable sites for nucleophilic and electrophilic attack.

Novel Applications in Materials Science and Medicinal Chemistry Research

While no specific applications for this compound have been established, its structure is highly suggestive of its potential as a valuable building block in both materials science and medicinal chemistry.

In medicinal chemistry, the chlorinated pyridine motif is a key component in a multitude of agrochemicals and pharmaceuticals. chemicalbook.comnih.gov Compounds like 2-chloro-5-(chloromethyl)pyridine are critical intermediates in the synthesis of neonicotinoid insecticides. google.comchemicalbook.com The this compound scaffold could therefore serve as a precursor for novel bioactive molecules. The chloromethyl handle allows for its covalent attachment to various pharmacophores, while the dichloropyridine core can engage in critical interactions with biological targets.

In materials science, the potential applications are less defined but equally intriguing. The pyridine nitrogen provides a coordination site for metal ions, suggesting its use as a ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, or sensing. Furthermore, as a trifunctional monomer (with two ring positions and the chloromethyl group available for modification), it could potentially be used in the synthesis of specialized polymers with unique thermal or electronic properties.

Challenges and Perspectives in Environmental Remediation and Fate Studies

The environmental profile of this compound is entirely uncharacterized, which represents a significant knowledge gap and a critical area for future research. Generally, chlorinated pyridines are recognized as environmental contaminants that can be persistent and exhibit toxicity. epa.govnih.gov The environmental fate of such compounds is complex, involving processes like photodegradation, biodegradation, and sorption to soil. researchgate.net A major challenge is that degradation does not always lead to detoxification; for example, the photodegradation of 2-chloropyridine (B119429) can produce intermediates that are more genotoxic than the parent compound. nih.gov

Future research must prioritize a thorough environmental assessment of this compound. Key studies should include:

Biodegradation: Investigating its susceptibility to microbial degradation under various environmental conditions (aerobic/anaerobic) to determine its persistence.

Abiotic Degradation: Studying its stability with respect to hydrolysis and photolysis.

Mobility and Bioaccumulation: Measuring its soil organic carbon-water (B12546825) partitioning coefficient (Koc) to predict its mobility in soil and its octanol-water partition coefficient (Kow) to assess its potential for bioaccumulation.

Toxicity: Conducting ecotoxicological studies to determine its impact on representative aquatic and terrestrial organisms.

For remediation, existing technologies for organochlorine-contaminated soils, which include both physicochemical and biological methods, could be applicable. nih.gov Bioremediation using specialized microorganisms or fungi has shown promise for other chlorinated pollutants and could be a sustainable approach for this compound as well. researchgate.netmdpi.com The primary challenge is the complete lack of data, making any remediation strategy purely speculative at this stage.

Q & A

Q. What are the established synthetic routes for 3,5-dichloro-2-(chloromethyl)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or halogenation of pyridine derivatives. For example, describes a method where 2-(chloromethyl)pyridine derivatives are treated with sodium methoxide and thiol-containing reagents to form methylsulphinyl analogs. Key factors affecting yield include:

- Temperature : Reactions typically proceed at 80–100°C to ensure complete substitution .

- Catalyst : Bases like NaOMe facilitate deprotonation and nucleophilic attack .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity. A comparative analysis of methods from literature shows yields ranging from 20% (classical routes) to 51% (optimized protocols) for related chloromethylpyridines .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and aromatic protons (δ ~7.5–8.5 ppm) confirm substitution patterns ( ).

- IR Spectroscopy : C-Cl stretches (540–760 cm⁻¹) and aromatic C-H bends (3050–3150 cm⁻¹) validate functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 195 for C₇H₅Cl₂N) and fragmentation patterns (e.g., loss of Cl⁻) aid structural confirmation .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Work in a fume hood to prevent inhalation of vapors (TLV: <0.1 ppm) .

- Storage : Keep in airtight containers away from heat/moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

Advanced strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity ( reports a 38–51% yield boost using optimized conditions).

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in halogenation steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the target compound from chlorinated by-products .

Q. How should researchers resolve contradictions in spectral data for structurally similar pyridine derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Solutions include:

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm connectivity ( used this for crystal structure validation).

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (e.g., dihedral angles in ).

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for vibrational modes) .

Q. What methodologies are effective for analyzing the environmental impact of this compound?

- Ecotoxicology Assays : Test biodegradability (OECD 301) and aquatic toxicity (Daphnia magna LC₅₀) using HPLC-UV to quantify residual compound .

- Soil Adsorption Studies : Measure log K₀c values via batch equilibrium experiments ( notes the compound’s persistence in soil).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.